tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: This compound is characterized by the presence of a piperidine ring, a triazole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-amino-1H-1,2,3-triazole under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition Reactions: Copper(I) catalysts are used in CuAAC reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cycloaddition reactions can form complex cyclic structures .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used in the development of bioactive molecules. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable component in drug design.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can form stable interactions with biological molecules, which can lead to the desired therapeutic effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the triazole ring. This ring imparts stability and reactivity, making it suitable for a wide range of applications. The triazole ring also enhances the compound’s ability to participate in click chemistry reactions, which are valuable in bioconjugation and material science .
Properties
Molecular Formula |
C12H21N5O2 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminotriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-9(5-7-16)17-8-10(13)14-15-17/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
BUWKYROHMOJWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)N |
Origin of Product |
United States |
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